1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
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Overview
Description
1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis Techniques : The synthesis of similar purine-2,6-dione derivatives, such as 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine, involves multi-step processes starting from dimethyl derivatives and using various intermediates (Hesek & Rybár, 1994).
- Molecular Configurations and Transformations : The structural analysis of similar compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione shows layered crystal packing with intermolecular interactions that could be significant in material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Pharmacological Properties
- Potential as Analgesics : Derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl have shown significant analgesic and anti-inflammatory activities in preclinical models, suggesting a potential application in pain management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
- Anxiolytic and Antidepressant Activity : Certain derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, a structurally related compound, have demonstrated anxiolytic and antidepressant activities in animal models, indicating their potential in treating mood disorders (Zagórska et al., 2015).
Biological Activity and Molecular Interaction
- Receptor Affinity Studies : Studies on similar compounds, like N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, have identified potent serotonin receptor ligands, which could have implications in the development of new psychiatric medications (Zagórska et al., 2009).
- Insights from Crystal Structure : The crystal structure analysis of similar compounds, such as 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, reveals diverse conformations in their molecular structure, which could be crucial for understanding their interaction with biological targets (Wang et al., 2011).
Applications in Material Science
- Design of New Materials : The anisotropic distribution of interaction energies in molecules like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suggests possible applications in the design of new materials, particularly in areas where specific molecular interactions are crucial (Shukla et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and contamination.
Future Directions
The future directions for this compound could involve further studies to understand its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. It could also be used as a starting point for the synthesis of new compounds with desired properties .
Properties
IUPAC Name |
2,4-dimethyl-6-[4-[(4-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-4-6-16(7-5-15)14-31-18-10-8-17(9-11-18)27-12-13-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-11H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXFQTVQTYMVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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